
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and applications. This compound is often used in biochemical assays and research, particularly in the study of enzyme activity and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 typically involves the condensation of N-benzoyl-L-tyrosine with L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The tyrosine residue in the compound can undergo oxidation, forming reactive intermediates.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Hydrolysis: The major products are N-benzoyl-L-tyrosine and L-alanine.
Oxidation: Oxidized derivatives of the tyrosine residue.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of proteases and other enzymes.
Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent for pancreatic function tests.
Industry: Utilized in the development of biochemical assays and diagnostic kits.
作用機序
The mechanism of action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids. This reaction can be monitored to study enzyme kinetics and activity. The molecular targets include serine proteases and other enzymes involved in protein metabolism.
類似化合物との比較
Similar Compounds
N-Benzoyl-L-tyrosine p-nitroanilide: Another synthetic peptide used in enzyme assays.
N-Succinyl-L-phenylalanine-p-nitroanilide: Used to study protease activity.
N-Benzoyl-L-tyrosine ethyl ester: Employed in biochemical research.
Uniqueness
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its incorporation of the 13C6 isotope makes it particularly useful in studies involving mass spectrometry and other analytical techniques, providing a distinct advantage over similar compounds.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-RZZUUQAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
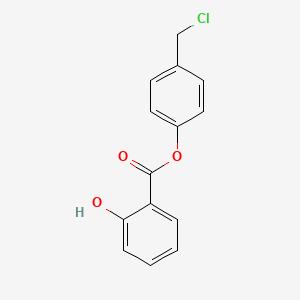

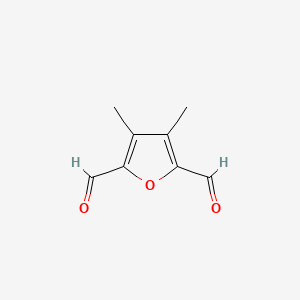
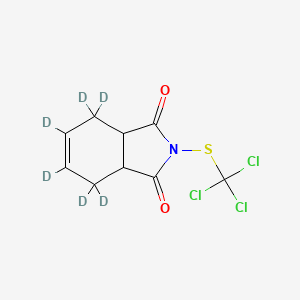
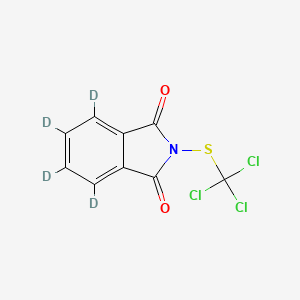

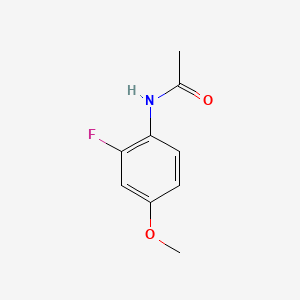
![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)
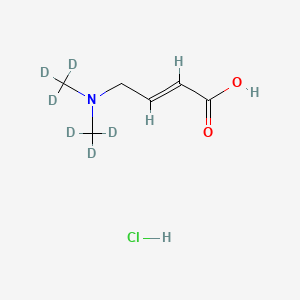
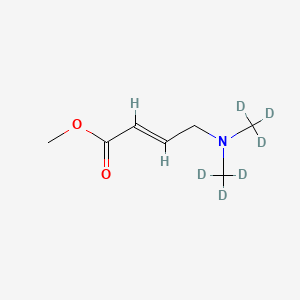
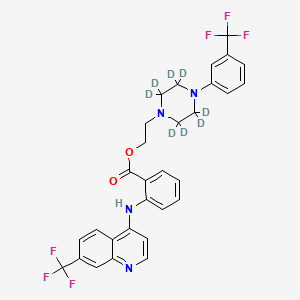
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)
